Cyclomulberrin
Overview
Description
Cyclomulberrin is an extended flavonoid compound characterized by its unique structure, which includes a 6H,7H-chromeno[4,3-b]chromen-7-one core substituted with various functional groups. It is naturally found in the bark of Morus species, such as Morus alba, and has been reported to possess protective properties for human neuronal cells . This compound is known for its yellow powdery appearance and has a molecular formula of C25H24O6 .
Mechanism of Action
Target of Action
Cyclomulberrin, an extended flavonoid, primarily targets platelets in the human body . It inhibits arachidonic acid (AA) and collagen-induced platelet aggregation . Platelets play a crucial role in blood clotting and wound healing. By interacting with these cells, this compound can influence the body’s response to injury and inflammation.
Mode of Action
This compound interacts with its targets by inhibiting the aggregation of platelets, a process crucial for blood clotting . The compound shows inhibition of arachidonic acid (AA) and collagen-induced platelet aggregation, with an IC50 value of 128.2 μM . This means that this compound can effectively inhibit over half of the platelet aggregation activity at this concentration.
Result of Action
The primary result of this compound’s action is the inhibition of platelet aggregation . This could potentially lead to a decrease in blood clot formation, which may be beneficial in conditions where clotting is a concern Therefore, the use of this compound should always be under the guidance of a healthcare professional.
Biochemical Analysis
Biochemical Properties
Cyclomulberrin is a complex molecule with a structure that includes a 6H,7H-chromeno[4,3-b]chromen-7-one core . This core is substituted by a 2-methylprop-1-en-1-yl group at position 6, a 3-methylbut-2-en-1-yl group at position 11, and hydroxy groups at positions 3, 8, and 10
Cellular Effects
This compound has been reported to have protective effects on human neuronal cells derived from the human neuroblastoma SH-SY5Y cell line
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclomulberrin can be synthesized through plant extraction or biosynthesis methods. In plant extraction, it is typically extracted from the leaves, roots, or other parts of the mulberry tree. The biosynthetic process involves the use of microorganisms or fermentation techniques .
Industrial Production Methods: Industrial production of this compound primarily relies on large-scale extraction from mulberry trees. The process involves harvesting the plant material, followed by solvent extraction and purification to isolate the compound. Advanced techniques such as column chromatography and thin-layer chromatography are often employed to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: Cyclomulberrin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxy groups at positions 3, 8, and 10, as well as the prenyl groups at positions 6 and 11 .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
Cyclomulberrin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying flavonoid chemistry and its derivatives.
Medicine: Explored for its antioxidant, antibacterial, anti-inflammatory, and anti-tumor properties.
Comparison with Similar Compounds
Cyclomulberrin is often compared with other prenylated flavonoids such as morusin, cyclomorusin, and engeletin. These compounds share similar structural features but differ in their biological activities and specific functional groups . For instance:
Morusin: Known for its anti-tumor and anti-inflammatory properties.
Cyclomorusin: Exhibits similar protective effects on neuronal cells.
Engeletin: Demonstrates strong binding affinity to NF-kβ receptor, indicating potential anti-inflammatory activity.
This compound stands out due to its unique combination of hydroxy and prenyl groups, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
3,8,10-trihydroxy-11-(3-methylbut-2-enyl)-6-(2-methylprop-1-enyl)-6H-chromeno[4,3-b]chromen-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O6/c1-12(2)5-7-15-17(27)11-18(28)21-23(29)22-20(9-13(3)4)30-19-10-14(26)6-8-16(19)25(22)31-24(15)21/h5-6,8-11,20,26-28H,7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFDWXWLRGHYAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C4=C(C=C(C=C4)O)OC3C=C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317405 | |
Record name | Cyclomulberrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cyclomulberrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030688 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
19275-51-5 | |
Record name | Cyclomulberrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19275-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclomulberrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclomulberrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030688 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
245 - 246 °C | |
Record name | Cyclomulberrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030688 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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